molecular formula C11H8ClNO2 B1349196 6-Chloro-2-methylquinoline-4-carboxylic acid CAS No. 436087-49-9

6-Chloro-2-methylquinoline-4-carboxylic acid

Cat. No.: B1349196
CAS No.: 436087-49-9
M. Wt: 221.64 g/mol
InChI Key: GSWWVOHRAYFEHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin and a ketone in an alkaline medium . Another method involves the reaction of 2-methylquinoline-4-carboxylic acid with aromatic aldehydes in the presence of acetic anhydride or piperidine .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-Chloro-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carboxylic acid groups make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

6-chloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWVOHRAYFEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360669
Record name 6-chloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-49-9
Record name 6-chloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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